L-NAME

Beschreibung

L-NAME has been investigated for the treatment of Hypotension and Spinal Cord Injury.

L-NAME is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

A non-selective inhibitor of nitric oxide synthase. It has been used experimentally to induce hypertension.

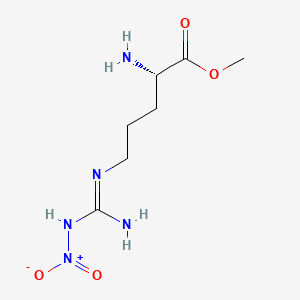

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWZGJVSDFYRIX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50903-99-6 | |

| Record name | NG-Nitro-L-arginine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50903-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NG-Nitroarginine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-omega-nitro-L-arginine methyl ester | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-NAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of L-NAME in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-nitro-L-arginine methyl ester (L-NAME) is a widely utilized pharmacological tool in cardiovascular research and drug development for its potent inhibitory effects on nitric oxide synthase (NOS) enzymes. In endothelial cells, the primary isoform is endothelial NOS (eNOS), which plays a pivotal role in regulating vascular tone, platelet aggregation, and vascular smooth muscle proliferation through the production of nitric oxide (NO). This technical guide provides a comprehensive overview of the mechanism of action of L-NAME in endothelial cells, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action: From Prodrug to Potent Inhibitor

L-NAME itself is a prodrug and a relatively weak inhibitor of NOS.[1] Its primary mechanism of action involves its hydrolysis by intracellular esterases to NG-nitro-L-arginine (L-NOARG), a significantly more potent, competitive inhibitor of all three NOS isoforms.[1] L-NOARG competes with the endogenous substrate L-arginine for binding to the active site of eNOS, thereby preventing the synthesis of NO and its co-product, L-citrulline.[2]

The inhibitory potency of L-NAME is time-dependent, correlating with its conversion to L-NOARG.[1] While freshly dissolved L-NAME shows modest inhibitory activity, its apparent potency increases upon prolonged incubation at physiological pH as it is hydrolyzed.[1]

Impact on Endothelial Signaling Pathways

The inhibition of eNOS by L-NAME triggers a cascade of downstream effects within the endothelial cell and the surrounding vascular tissue. The primary consequence is the reduction of nitric oxide bioavailability, which disrupts the canonical NO/cGMP signaling pathway.

Nitric oxide produced by eNOS diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC).[3] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates vasodilation.[3] By blocking NO synthesis, L-NAME leads to decreased intracellular cGMP levels, resulting in vasoconstriction and an increase in blood pressure.[4][5]

Furthermore, the reduction in NO signaling can lead to a state of endothelial dysfunction, characterized by impaired endothelium-dependent vasodilation, increased expression of adhesion molecules, and a pro-inflammatory and pro-thrombotic state.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of L-NAME and its active metabolite L-NOARG on eNOS and the subsequent impact on nitric oxide production and cGMP levels.

| Inhibitor | Enzyme | Inhibitory Constant (Ki) | IC50 | Reference(s) |

| L-NAME | eNOS | - | 500 nM | |

| L-NOARG | eNOS | 0.72 µM | - | [6][7] |

| L-NOARG | nNOS | 0.61 µM | - | [6][7] |

| L-NOARG | iNOS | 4.28 µM | - | [6][7] |

| L-NAME (freshly dissolved) | brain NOS | - | 70 µM | [1][8] |

| L-NOARG | brain NOS | - | 1.4 µM | [1][8] |

Table 1: Inhibitory Potency of L-NAME and L-NOARG on Nitric Oxide Synthase Isoforms.

| Cell Type | L-NAME Concentration | Effect on Nitric Oxide Production | Reference(s) |

| Thymus-derived endothelial cells (tEnd.1) | 10 µM, 100 µM, 1 mM | Dose-dependent reduction in nitrite concentration after 24, 48, 72, 96, and 120 hours. | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 µM | Inhibition of VEGF-stimulated increase in cGMP levels, indicating blocked NO release. | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 5 mM | Complete block of basal NO release. | [9] |

Table 2: Effect of L-NAME on Nitric Oxide Production in Endothelial Cells.

| Cell Type | Stimulus | L-NAME Concentration | Effect on cGMP Levels | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF (20 ng/ml) | 100 µM | Inhibited the increase in cGMP levels. | [9] |

| RFL-6 Fibroblasts (co-cultured with endothelial cells) | ADP | IC50 of 5.3 µM for inhibiting cGMP accumulation. | [10] | |

| RFL-6 Fibroblasts (co-cultured with endothelial cells) | NG-hydroxy-L-arginine | IC50 of 3.4 µM for inhibiting cGMP accumulation. | [10] |

Table 3: Effect of L-NAME on cGMP Levels in Endothelial and Co-cultured Cells.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

eNOS Activity Assay: L-Arginine to L-Citrulline Conversion

This assay measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Endothelial cell lysate

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

L-[14C]arginine or L-[3H]arginine

-

Unlabeled L-arginine

-

NADPH

-

Tetrahydrobiopterin (BH4)

-

Calmodulin

-

CaCl2

-

Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA)

-

Dowex AG 50W-X8 cation exchange resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare endothelial cell lysates.

-

Set up the reaction mixture in a microcentrifuge tube containing reaction buffer, NADPH, BH4, calmodulin, and CaCl2.

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding a mixture of L-[14C]arginine (or L-[3H]arginine) and unlabeled L-arginine.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Stop Buffer.

-

Prepare a Dowex AG 50W-X8 column to separate the positively charged L-arginine from the neutral L-citrulline.

-

Apply the reaction mixture to the column. L-[14C]arginine will bind to the resin, while L-[14C]citrulline will flow through.

-

Collect the eluate containing L-[14C]citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

To determine the L-NAME-inhibitable eNOS activity, run a parallel reaction in the presence of a saturating concentration of L-NAME (e.g., 1 mM). The difference in L-citrulline formation between the untreated and L-NAME-treated samples represents the eNOS-specific activity.

Nitric Oxide Measurement: Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).

Materials:

-

Cell culture supernatant or cell lysate

-

Griess Reagent A (e.g., sulfanilamide in an acidic solution)

-

Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrate Reductase (for samples containing nitrate)

-

NADPH (for nitrate reductase)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure for Nitrite Measurement:

-

Collect cell culture supernatant or prepare cell lysates.

-

Pipette standards and samples into a 96-well plate.

-

Add Griess Reagent A to each well and mix.

-

Add Griess Reagent B to each well and mix.

-

Incubate at room temperature for 10-15 minutes, allowing for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Procedure for Total Nitrite and Nitrate Measurement:

-

To measure total NO production, first convert nitrate to nitrite.

-

Incubate samples with nitrate reductase and NADPH at 37°C for a defined period (e.g., 30-60 minutes).

-

Proceed with the Griess assay as described above for nitrite measurement.

-

The resulting value represents the total nitrite concentration. To determine the original nitrate concentration, subtract the nitrite concentration measured in a parallel sample without the nitrate reduction step.

Assessment of Endothelial Function: Endothelium-Dependent Relaxation in Aortic Rings

This ex vivo assay assesses the ability of the endothelium to produce NO and induce vasodilation in response to an agonist.

Materials:

-

Isolated thoracic aorta

-

Organ bath system with force transducer

-

Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)

-

Phenylephrine (or another vasoconstrictor)

-

Acetylcholine (or another endothelium-dependent vasodilator)

-

L-NAME

-

Sodium nitroprusside (an endothelium-independent vasodilator)

Procedure:

-

Isolate the thoracic aorta from a research animal and cut it into rings of 2-3 mm in length.

-

Mount the aortic rings in an organ bath filled with aerated Krebs-Henseleit solution at 37°C.

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with periodic washing.

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine to induce a stable contraction.

-

Once a stable plateau is reached, cumulatively add increasing concentrations of acetylcholine to elicit endothelium-dependent relaxation.

-

To assess the role of NO, pre-incubate a separate set of aortic rings with L-NAME (e.g., 100-300 µM) for 30 minutes before pre-contraction with phenylephrine. Then, perform the acetylcholine concentration-response curve. A significant rightward shift or complete inhibition of the relaxation curve in the presence of L-NAME indicates that the relaxation is NO-dependent.

-

As a control for the viability of the vascular smooth muscle, perform a concentration-response curve to sodium nitroprusside, an NO donor that causes endothelium-independent relaxation.

Visualizations

Signaling Pathways

Caption: eNOS Signaling Pathway and L-NAME Inhibition.

Experimental Workflows

Caption: eNOS Activity Assay Workflow.

Caption: Griess Assay Workflow.

Conclusion

L-NAME serves as an indispensable tool for investigating the role of nitric oxide in endothelial cell biology and pathophysiology. Its mechanism of action, centered on the intracellular conversion to the potent NOS inhibitor L-NOARG, leads to a profound reduction in NO bioavailability and subsequent disruption of the critical NO/cGMP signaling pathway. Understanding the nuances of its inhibitory kinetics, downstream cellular consequences, and the appropriate experimental methodologies for its study is paramount for researchers and drug development professionals seeking to modulate endothelial function and explore novel therapeutic strategies for cardiovascular diseases.

References

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cGMP and nitric oxide modulate thrombin-induced endothelial permeability. Regulation via different pathways in human aortic and umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-NAME causes antinociception by stimulation of the arginine-NO-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NG-nitro-L-arginine (Nω-nitro-L-arginine) | 一氧化氮合酶抑制剂 | MCE [medchemexpress.cn]

- 8. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. content-assets.jci.org [content-assets.jci.org]

- 10. researchgate.net [researchgate.net]

The Role of L-NAME in Nitric Oxide Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the utility of L-NG-nitroarginine methyl ester (L-NAME) as a tool in the study of nitric oxide (NO) synthesis. L-NAME is a synthetic analogue of L-arginine and a widely utilized inhibitor of nitric oxide synthase (NOS) enzymes.[1] This document provides a detailed overview of its mechanism of action, isoform selectivity, and practical applications in experimental models, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.

Mechanism of Action and Isoform Selectivity

L-NAME functions as a competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] As a structural analogue of L-arginine, the natural substrate for NOS, L-NAME competes for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[1]

It is crucial to note that L-NAME itself is a pro-drug. In aqueous solutions and in vivo, L-NAME is non-enzymatically hydrolyzed to N(G)-nitro-L-arginine (L-NA or L-NOARG), which is a more potent inhibitor of NOS.[3] The rate of this hydrolysis is dependent on pH and can be accelerated in biological fluids. This conversion is a critical consideration in experimental design, as the apparent inhibitory potency of a freshly prepared L-NAME solution will increase over time.

Quantitative Inhibition Data

The inhibitory potency of L-NAME and its active metabolite, L-NOARG, varies across the different NOS isoforms. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for L-NAME and L-NOARG against nNOS, eNOS, and iNOS. These values are essential for determining the appropriate concentrations of L-NAME to use in various experimental settings to achieve effective and, where possible, selective inhibition.

| Inhibitor | Target Isoform | Species | Inhibition Constant (Ki) | IC50 | Reference(s) |

| L-NAME | nNOS | Bovine | 15 nM | 70 µM (purified brain NOS) | [3][4] |

| eNOS | Human | 39 nM | 500 nM | [4][5] | |

| iNOS | Murine | 4.4 µM | >100 µM (at high concentrations) | [4][5] | |

| L-NOARG | nNOS/eNOS | 1.4 µM (purified brain NOS) | [3] |

Signaling Pathways and Off-Target Effects

The primary signaling pathway affected by L-NAME is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. By inhibiting NOS, L-NAME reduces the production of NO, which in turn decreases the activation of soluble guanylate cyclase (sGC). This leads to lower intracellular levels of cGMP, a key second messenger involved in a multitude of physiological processes, including smooth muscle relaxation (vasodilation), neurotransmission, and immune responses.

Figure 1: The Nitric Oxide/cGMP Signaling Pathway and its Inhibition by L-NAME.

Off-Target Effects

A significant consideration when using L-NAME is its potential for off-target effects. Notably, under certain conditions, L-NAME can act as a nitric oxide donor. The nitro group on the guanidino moiety of L-NAME can be reduced to release NO, a process that can be accelerated by transition metals and reactive oxygen species.[6] This paradoxical effect can confound the interpretation of experimental results, particularly in studies where L-NAME is used to investigate the effects of NO deprivation. Researchers should be aware of this possibility and consider appropriate controls, such as the use of other NOS inhibitors that do not possess a nitro group (e.g., L-NMMA).

Experimental Protocols

Induction of Hypertension in a Rat Model

A common application of L-NAME is the induction of hypertension in animal models to study the role of NO deficiency in cardiovascular disease.

Materials:

-

Male Wistar rats (12 weeks old)

-

L-NAME (N(G)-nitro-L-arginine methyl ester)

-

Drinking water

-

Animal balance

-

Tail-cuff plethysmography system for blood pressure measurement

Procedure:

-

Animal Acclimatization: House the rats in individual cages under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.

-

Baseline Measurements: Measure and record the baseline body weight and systolic blood pressure of each rat for several consecutive days to establish a stable baseline.

-

L-NAME Administration: Prepare a solution of L-NAME in drinking water at a concentration calculated to deliver a daily dose of 40 mg/kg of body weight. The daily water consumption of each rat should be estimated prior to the experiment to accurately calculate the L-NAME concentration.

-

Treatment Period: Provide the L-NAME-containing drinking water as the sole source of fluid for the desired treatment period (e.g., 4 to 7 weeks). A control group should receive regular drinking water.

-

Monitoring: Monitor the body weight and water consumption of the rats regularly throughout the experiment. Measure systolic blood pressure weekly using the tail-cuff method.

-

Endpoint Analysis: At the end of the treatment period, animals can be euthanized for tissue collection and further analysis, such as measurement of cardiac hypertrophy, vascular remodeling, or NOS expression and activity in various organs.

Figure 2: Experimental Workflow for L-NAME-Induced Hypertension in Rats.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a colorimetric assay to measure total NOS activity in tissue or cell lysates by quantifying the conversion of L-arginine to L-citrulline and nitric oxide. The nitric oxide produced is then converted to nitrite and nitrate, which are measured using the Griess reagent.

Materials:

-

Tissue or cell lysate

-

NOS Assay Buffer

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (for eNOS and nNOS)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Nitrate Reductase

-

Griess Reagents 1 and 2

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissues or lyse cells in NOS Assay Buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, NADPH, calmodulin (if measuring constitutive NOS), BH4, and the sample lysate.

-

Initiation of Reaction: Add L-arginine to each well to initiate the NOS-catalyzed reaction. For a negative control, add L-NAME (e.g., 1 mM final concentration) to a separate set of wells to inhibit NOS activity.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Nitrate Reduction: Add Nitrate Reductase to each well to convert any nitrate produced to nitrite. Incubate for a further 20-30 minutes.

-

Color Development: Add Griess Reagent 1 followed by Griess Reagent 2 to each well. A purple color will develop in the presence of nitrite.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite in the samples and express the NOS activity as units per milligram of protein (where 1 unit is the amount of enzyme that catalyzes the formation of 1 µmol of nitric oxide per minute).

Measurement of cGMP Levels

This protocol outlines a general procedure for measuring intracellular cGMP levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, a common and sensitive method.

Materials:

-

Cultured cells or tissue homogenates

-

L-NAME

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

0.1 M HCl for cell lysis and protein precipitation

-

cGMP ELISA kit (including cGMP standards, antibodies, and substrate)

-

Microplate reader

Procedure:

-

Cell/Tissue Treatment: Treat cultured cells or tissue preparations with L-NAME at the desired concentration and for the specified duration. Include appropriate controls (vehicle-treated, and potentially a positive control with a known modulator of cGMP). It is advisable to pre-incubate with a PDE inhibitor to allow for measurable cGMP accumulation.

-

Lysis and Extraction: Lyse the cells or homogenize the tissue in 0.1 M HCl. The acidic environment stops enzymatic activity and aids in the extraction of cGMP.

-

Protein Removal: Centrifuge the lysate/homogenate to pellet the precipitated protein. The supernatant contains the cGMP.

-

Assay Procedure: Follow the instructions provided with the cGMP ELISA kit. This typically involves:

-

Adding the samples and cGMP standards to the wells of the antibody-coated microplate.

-

Adding a fixed amount of horseradish peroxidase (HRP)-labeled cGMP, which will compete with the cGMP in the sample for binding to the antibody.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding the HRP substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations. Use this curve to determine the concentration of cGMP in the experimental samples. Normalize the cGMP concentration to the protein content of the original lysate/homogenate.

Logical Relationships and Experimental Design

The use of L-NAME in research often follows a logical progression to elucidate the role of nitric oxide in a particular physiological or pathological process.

Figure 3: Logical Framework for Investigating the Effects of L-NAME.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. L-NAME (eNOS Inhibitor) [sbsgenetech.com]

- 6. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

L-NAME (Nω-Nitro-L-arginine methyl ester): A Technical Guide to a Non-Selective NOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-Nitro-L-arginine methyl ester (L-NAME) is a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). As a non-selective inhibitor of nitric oxide synthase (NOS) enzymes, L-NAME has been instrumental in elucidating the function of the L-arginine-NO pathway in numerous biological systems. This technical guide provides an in-depth overview of L-NAME, including its mechanism of action, chemical properties, inhibitory constants, and detailed experimental protocols. It is designed to serve as a comprehensive resource for researchers employing L-NAME to study NO-dependent signaling, develop disease models, and explore novel therapeutic strategies.

Introduction

L-NAME is a synthetic analog of L-arginine, the endogenous substrate for the three primary isoforms of nitric oxide synthase: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1][2] Its principal utility lies in its ability to competitively block the production of nitric oxide, a critical signaling molecule involved in a vast array of processes including vasodilation, neurotransmission, and immune responses.[2][3]

A crucial aspect of L-NAME's pharmacology is its nature as a prodrug.[4][5] In biological systems, it is readily hydrolyzed by cellular esterases to its active metabolite, Nω-nitro-L-arginine (L-NNA), which is a more potent inhibitor of NOS.[4][6] This bioactivation is a critical consideration for in vitro and in vivo experimental design.[4][7] Due to its effective inhibition of NO synthesis, L-NAME is widely used to induce experimental hypertension in animal models, providing a valuable platform for studying cardiovascular disease.[2][8][9]

Chemical Properties and Solubility

L-NAME is typically supplied as a hydrochloride salt, a crystalline solid, to enhance its solubility and stability.[6][10][11]

| Property | Data | Reference(s) |

| Formal Name | N5-[imino(nitroamino)methyl]-L-ornithine, methyl ester, monohydrochloride | [6][12] |

| Synonyms | NG-Nitro-L-arginine methyl ester, Nω-Nitro-L-arginine methyl ester HCl | [6][12] |

| Molecular Formula | C₇H₁₅N₅O₄ • HCl | [6][12] |

| Molecular Weight | 269.69 g/mol | [6][8][12] |

| Appearance | Nearly white powder / Crystalline solid | [10][11] |

| Purity | Typically ≥98% | [6][10] |

| Storage | Store at -20°C as a solid | [6][10] |

| Stability | ≥ 4 years at -20°C (as solid) | [6] |

| Solubility (Water) | ~30-50 mg/mL | [10][13] |

| Solubility (PBS, pH 7.2) | ~30 mg/mL | [6][11] |

| Solubility (DMSO) | ~5-50 mg/mL (Sonication recommended) | [6][11][13] |

| Solubility (Methanol) | ~10 mg/mL | [6][11] |

Note: Aqueous solutions are not recommended for storage for more than one day.[11] It is advised to keep solutions on ice during the course of an experiment.

Mechanism of Action

L-NAME functions as a competitive inhibitor of nitric oxide synthase. The enzyme normally binds L-arginine and, through a two-step oxidation process requiring NADPH and O₂, converts it to L-citrulline and nitric oxide.[1] L-NAME, and more specifically its active form L-NNA, mimics L-arginine and binds to the active site of the enzyme, thereby preventing the synthesis of NO.[1]

Bioactivation of L-NAME

Freshly dissolved L-NAME is a relatively weak inhibitor of NOS. Its inhibitory potency is significantly increased following hydrolysis of its methyl ester group by ubiquitous cellular esterases, a process that yields the more potent free acid form, L-NNA.[4][5][6] This conversion is time- and temperature-dependent and is accelerated in biological matrices like plasma and whole blood compared to simple buffers.[4] For instance, the half-life of L-NAME hydrolysis is approximately 29 minutes in whole blood, compared to over 6 hours in a buffer at pH 7.4.[4]

Quantitative Inhibitory Potency

L-NAME non-selectively inhibits all three major NOS isoforms, though its active metabolite L-NNA shows some preference for the constitutive isoforms (nNOS and eNOS) over the inducible one (iNOS).[6][8] The inhibitory constants (Kᵢ or IC₅₀) can vary depending on the species and experimental conditions.

| Inhibitor | Target Isoform (Species) | Kᵢ | IC₅₀ | Reference(s) |

| L-NAME | Purified Brain NOS (NOS1) | ~70 µM | [4][14] | |

| L-NNA | nNOS (bovine) | 15 nM | [6][8] | |

| L-NNA | eNOS (human) | 39 nM | [6][8] | |

| L-NNA | iNOS (murine) | 4.4 µM | [6][8] | |

| L-NNA | Purified Brain NOS (NOS1) | 1.4 µM | [4][14] |

Experimental Protocols and Methodologies

L-NAME is a versatile tool used in a wide range of experimental settings, from purified enzyme assays to whole animal studies.

In Vitro NOS Activity Assay (L-Citrulline Conversion)

This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle: NOS enzymes produce NO and L-citrulline in equimolar amounts. By using [³H]- or [¹⁴C]-L-arginine as a substrate, enzyme activity can be determined by measuring the formation of radiolabeled L-citrulline.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 100 µL final volume) containing 50 mM HEPES buffer (pH 7.0), 1 mM CaCl₂, 0.01 mg/mL calmodulin, 0.5 mM EDTA, 8 µM tetrahydrobiopterin (BH₄), 100-200 µM NADPH, and an appropriate concentration of [¹⁴C]-L-arginine (e.g., ~30,000 cpm).[8][13]

-

Enzyme/Lysate Addition: Add the purified NOS enzyme or tissue/cell lysate to the reaction mixture. For inhibition studies, pre-incubate the enzyme/lysate with various concentrations of L-NAME or L-NNA for a specified time before adding the substrate.

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 15-30 minutes).[8]

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 1 mL of 20 mM HEPES pH 5.5 containing 2 mM EDTA).

-

Separation: Separate the unreacted [¹⁴C]-L-arginine from the product [¹⁴C]-L-citrulline using Dowex 50Wx8-200 (Na⁺ form) ion-exchange chromatography. L-arginine (cationic) binds to the resin, while L-citrulline (neutral) passes through.[8][13]

-

Quantification: Measure the radioactivity of the eluate containing [¹⁴C]-L-citrulline using liquid scintillation counting.

-

Data Analysis: Calculate the amount of L-citrulline produced per unit time per mg of protein to determine NOS activity.

In Vivo Model: L-NAME-Induced Hypertension

Chronic administration of L-NAME is a standard and widely used method to induce hypertension in rodents, serving as a model of endothelial dysfunction.[2][8][9]

Principle: Continuous inhibition of eNOS by L-NAME reduces the bioavailability of NO, a potent vasodilator. This leads to increased peripheral vascular resistance and, consequently, elevated systemic arterial blood pressure.[8][9]

Methodology:

-

Animal Model: Male Wistar or Swiss Webster mice are commonly used.[8][9]

-

L-NAME Administration: L-NAME hydrochloride is typically dissolved in the drinking water at a concentration of 0.1-1.0 mg/mL or administered via daily intraperitoneal (i.p.) injection (e.g., 400 mg/kg).[9][15] The treatment duration is typically 4 to 7 weeks to establish sustained hypertension.[16]

-

Blood Pressure Monitoring: Monitor systolic and/or mean arterial blood pressure regularly (e.g., weekly) using non-invasive methods like tail-cuff plethysmography or invasive methods such as radiotelemetry or direct arterial cannulation for terminal measurements.

-

Endpoint Analysis: At the end of the treatment period, animals can be euthanized for tissue collection. Tissues such as the heart, aorta, and kidneys are often harvested to assess for hypertrophy, vascular remodeling, inflammation (e.g., iNOS expression), and oxidative stress.[9][16]

-

Reversibility Control: The specificity of the L-NAME effect can be confirmed in a separate cohort of animals by co-administering L-arginine, which should prevent or reverse the development of hypertension.[8]

Signaling Pathways and Physiological Effects

The primary physiological consequence of L-NAME administration is the blockade of the canonical NO signaling pathway.

The NO-sGC-cGMP Pathway: Endothelial-derived NO diffuses into adjacent vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This activation catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which phosphorylates several downstream targets, leading to a decrease in intracellular Ca²⁺ concentration and ultimately causing smooth muscle relaxation (vasodilation). L-NAME blocks the initial step of this cascade—the production of NO.

Important Considerations and Limitations

While L-NAME is an invaluable research tool, its proper use requires an understanding of its limitations:

-

Non-Selectivity: L-NAME inhibits nNOS, iNOS, and eNOS. Therefore, observed physiological effects cannot be attributed to a specific isoform without further experiments using more selective inhibitors or genetic models.[2][7]

-

Prodrug Kinetics: The rate of bioactivation to L-NNA can vary between tissues and experimental setups, potentially affecting the onset and magnitude of inhibition.[4][7]

-

Compensatory Mechanisms: Chronic administration of L-NAME can lead to a compensatory upregulation of iNOS expression, which may confound the interpretation of long-term studies.[15]

-

Off-Target Effects: L-NAME has been reported to inhibit arginase, another enzyme that uses L-arginine as a substrate.[17] This could alter L-arginine availability and introduce a confounding variable.

-

Paradoxical NO Release: Under conditions of high reactive oxygen species (ROS), the nitro group of L-NAME can be reduced to release NO, an effect that runs counter to its intended use as a NOS inhibitor.[18] This phenomenon is typically observed over longer time courses (hours to days).[18]

Conclusion

L-NAME remains an essential and widely used pharmacological inhibitor for studying the nitric oxide system. Its ability to non-selectively block all major NOS isoforms makes it a powerful tool for establishing the involvement of NO in a given biological process. By understanding its chemical properties, mechanism of action, and limitations, and by employing rigorous experimental protocols, researchers can continue to leverage L-NAME to advance our knowledge of NO biology and its role in health and disease.

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-NAME: Significance and symbolism [wisdomlib.org]

- 3. Nitric oxide synthase inhibition with l-NAME reduces maximal oxygen uptake but not gas exchange threshold during incremental cycle exercise in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. L-NAME (eNOS Inhibitor) [sbsgenetech.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. L-NAME hydrochloride | C7H16ClN5O4 | CID 135193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. L-NAME hydrochloride | NO Synthase | NOS | TargetMol [targetmol.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Failure of L-NAME to cause inhibition of nitric oxide synthesis: role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Arginase activity is inhibited by L-NAME, both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]

L-NAME: A Technical Guide to the Discovery, Chemistry, and Application of a Foundational Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-nitro-L-arginine methyl ester (L-NAME) is a cornerstone pharmacological tool in the study of nitric oxide (NO) signaling. As a synthetic analog of L-arginine, it functions as a non-selective, competitive inhibitor of all three nitric oxide synthase (NOS) isoforms, thereby blocking the endogenous production of NO. This action has made L-NAME indispensable for creating experimental models of NO deficiency, most notably in the study of hypertension and endothelial dysfunction. This technical guide provides a comprehensive overview of the discovery of L-NAME, its chemical properties, mechanism of action, and its application in research. It includes detailed experimental protocols for its use in inducing hypertension and for measuring its inhibitory effects on NOS activity, alongside quantitative data on its biochemical and pharmacokinetic properties.

Discovery and Background

The journey to understanding L-NAME begins with the discovery of Endothelium-Derived Relaxing Factor (EDRF) in 1980, which was later identified as the free radical, nitric oxide (NO). This revelation sparked a wave of research into the enzymatic machinery responsible for its synthesis. The enzyme, nitric oxide synthase (NOS), was found to convert the amino acid L-arginine into L-citrulline and NO.

Following the identification of the first NOS inhibitor, L-NMMA (Nω-monomethyl-L-arginine), researchers sought more stable and potent analogs to probe the physiological roles of NO. L-NAME emerged in this context as a highly effective and widely adopted tool for inhibiting NOS activity both in vitro and in vivo[1]. A critical finding in its pharmacology is that L-NAME itself is a prodrug. In biological systems, it is hydrolyzed by esterases to its active metabolite, Nω-nitro-L-arginine (L-NNA or L-NOARG), which is a more potent inhibitor of the NOS enzymes[2]. This bioactivation is a key consideration in its experimental use[2].

Chemical Properties

L-NAME is the hydrochloride salt of the methyl ester of Nω-nitro-L-arginine. Its structure is characterized by the substitution of a nitro group (-NO₂) on one of the terminal guanidino nitrogens of the L-arginine side chain and the esterification of the carboxyl group with a methyl group.

| Property | Value | Reference(s) |

| Full Chemical Name | Nω-nitro-L-arginine methyl ester hydrochloride | [3] |

| Synonyms | L-NAME HCl, NG-Nitro-L-arginine methyl ester | [4] |

| CAS Number | 51298-62-5 | [3][4] |

| Molecular Formula | C₇H₁₅N₅O₄ · HCl | [3] |

| Molecular Weight | 269.69 g/mol | [3] |

| Appearance | White to off-white powder | [3][4] |

| Solubility | Water (≥50 mg/mL) | [3][4] |

| Storage Temperature | -20°C | [3][4] |

The synthesis of L-NAME involves the nitration of the guanidino group of L-arginine followed by the esterification of its carboxyl group. This modification results in a water-soluble and cell-permeable compound, facilitating its use in a wide range of experimental setups[4].

Mechanism of Action and Biological Effects

Canonical Mechanism: NOS Inhibition

L-NAME and its active metabolite L-NNA act as competitive inhibitors at the L-arginine binding site of all three NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3)[5][6]. By blocking the substrate-binding site, L-NAME prevents the five-electron oxidation of L-arginine, thereby halting the production of NO and L-citrulline[7]. This non-selective inhibition leads to a systemic deficit in NO, resulting in a range of physiological effects, most prominently vasoconstriction and an increase in blood pressure, as the basal vasodilatory tone maintained by endothelial NO is removed[8].

Non-Canonical Effects

Recent research has uncovered a paradoxical effect of L-NAME. Under conditions of oxidative stress, the nitro group on the L-NAME molecule can be reduced, leading to the slow release of NO[9]. This process, consistent with Fenton chemistry, is accelerated by transition metals and reactive oxygen species[9]. This non-canonical NO-releasing property can confound the interpretation of experiments designed solely to study NOS inhibition and must be considered, particularly in long-term studies or in models of inflammatory disease.

In Vivo Effects

-

Cardiovascular: Acute intravenous administration of L-NAME causes a rapid, dose-dependent increase in mean arterial blood pressure and a reflex bradycardia. Chronic oral administration is a widely established method for inducing sustained hypertension in animal models[10].

-

Renal: Inhibition of NO synthesis reduces renal blood flow and can impair sodium excretion[5].

-

Neurological: As an inhibitor of nNOS, L-NAME can impact neurovascular coupling and has been used in studies of learning and memory[3].

Quantitative Data

The inhibitory potency and pharmacokinetic profile of L-NAME and its active metabolite are crucial for experimental design.

Table 1: Inhibitory Potency of L-NAME and L-NNA (L-NOARG)

| Compound | Target | Potency (Kᵢ) | Potency (IC₅₀) | Assay Condition | Reference(s) |

| L-NAME | eNOS | - | 500 nM | Reversible inhibitor | [4] |

| L-NAME | Purified nNOS | - | ~70 µM | Freshly dissolved | [2] |

| L-NNA | Purified nNOS | - | 1.4 µM | Active Metabolite | [2] |

| L-NAME | nNOS (bovine) | 15 nM | - | - | [5] |

| L-NAME | eNOS (human) | 39 nM | - | - | [5] |

| L-NAME | iNOS (murine) | 4.4 µM | - | - | [5] |

Table 2: Pharmacokinetic Properties (in vivo)

| Compound | Half-life (t₁/₂) | Volume of Distribution (Vd) | Notes | Reference(s) |

| L-NAME | ~19.2 minutes | 0.45 L/kg | Prodrug | [from previous search] |

| L-NNA | ~22.9 hours | 1.96 L/kg | Active metabolite of L-NAME | [from previous search] |

Signaling Pathways

L-NAME primarily impacts the canonical NO/cGMP signaling pathway in the vasculature. Endothelial cells (ECs) produce NO in response to various stimuli, which then acts on adjacent vascular smooth muscle cells (VSMCs) to cause relaxation.

Experimental Protocols

Protocol 1: Induction of Hypertension in Rats

This protocol describes a standard method for inducing NO-deficient hypertension using L-NAME administered in drinking water.

Workflow Diagram

Methodology

-

Animals: Use male Sprague-Dawley or Wistar rats, typically weighing 240-280 grams at the start of the study[7]. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

-

Acclimatization: Allow rats to acclimatize to the housing facility and handling for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to a control group and an L-NAME treatment group.

-

L-NAME Administration: Prepare a fresh solution of L-NAME (40 mg/kg/day) in the drinking water daily[7][10]. The total volume of water consumed per cage should be estimated daily to adjust the L-NAME concentration accordingly to ensure consistent dosing. The control group receives untreated drinking water. Continue treatment for 4 to 8 weeks.

-

Blood Pressure Monitoring: Measure systolic blood pressure weekly using a non-invasive tail-cuff plethysmography system[10]. This requires warming the rats to dilate the tail artery and taking multiple readings to ensure accuracy.

-

Endpoint and Sample Collection: At the end of the treatment period, euthanize the animals. Collect blood samples for serum/plasma analysis (e.g., via cardiac puncture) and harvest organs such as the heart, aorta, and kidneys for further analysis (e.g., histology, protein expression, or ex vivo functional studies).

Protocol 2: Measurement of NOS Activity (L-Arginine to L-Citrulline Conversion)

This assay directly measures NOS enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline. It is considered the gold standard for determining NOS activity in tissue homogenates or purified enzyme preparations.

Methodology

-

Sample Preparation: Homogenize tissues (e.g., rat aorta, cerebellum) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, EDTA, and EGTA) on ice. Centrifuge the homogenate to obtain a supernatant containing the enzyme. Determine the protein concentration of the supernatant (e.g., via Bradford assay).

-

Reaction Mixture: Prepare a reaction mixture in a final volume of typically 100-200 µL. The final concentrations of components should be approximately:

-

50 mM Tris-HCl buffer (pH 7.4)

-

1 mM NADPH

-

2 mM CaCl₂

-

10-100 µM L-Arginine

-

~0.5 µCi [³H]-L-arginine or [¹⁴C]-L-arginine

-

Cofactors: Calmodulin (10-20 µg/mL), Tetrahydrobiopterin (BH₄, ~10 µM), FAD (~2 µM), FMN (~2 µM)

-

-

Initiation and Incubation: Pre-warm the reaction mixture and tissue sample to 37°C. Start the reaction by adding the tissue supernatant to the reaction mixture. Incubate for 15-30 minutes at 37°C.

-

Stopping the Reaction: Terminate the reaction by adding 1 mL of ice-cold stop buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5).

-

Separation of L-Citrulline: Apply the entire reaction mixture to a small column containing Dowex 50W-X8 resin (Na⁺ form). The positively charged [³H]-L-arginine binds to the resin, while the neutral [³H]-L-citrulline passes through.

-

Quantification: Collect the eluate containing [³H]-L-citrulline into a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate NOS activity based on the amount of radioactive L-citrulline produced per unit time per milligram of protein. Run parallel reactions containing a known NOS inhibitor (like L-NAME or L-NNA) to determine the background and confirm the specificity of the activity.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in aqueous solutions like cell culture media or plasma.

Methodology

-

Sample Preparation:

-

Cell Culture Supernatants: Collect media from cell cultures. If the medium contains phenol red, use a control medium for the standard curve.

-

Plasma/Serum: Samples must be deproteinized. Use a microcentrifuge filter unit (e.g., 10 kDa molecular weight cut-off) to spin down the samples and collect the protein-free ultrafiltrate.

-

-

Standard Curve: Prepare a standard curve using sodium nitrite (NaNO₂) at concentrations ranging from 1 to 100 µM in the same buffer or medium as the samples.

-

Griess Reagent: The Griess reagent is typically a two-part solution:

-

Reagent A: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED).

-

-

Assay Procedure (96-well plate format):

-

Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.

-

Add 50 µL of Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: A purple/magenta azo compound will form. Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration of the samples from the curve.

Conclusion

L-NAME remains a pivotal pharmacological agent for investigating the vast biological landscape governed by nitric oxide. Its reliability in inducing a state of NO deficiency has provided profound insights into the role of NO in cardiovascular physiology and pathology. However, researchers must remain aware of its function as a prodrug and its non-canonical NO-donating properties to ensure robust experimental design and accurate interpretation of results. The protocols and data presented in this guide offer a technical foundation for professionals utilizing L-NAME to advance the fields of pharmacology and drug development.

References

- 1. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nomega-Nitro-L-arginine Methyl Ester Hydrochloride 51298-62-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of nitric oxide from the two equivalent guanidino nitrogens of L-arginine by Lactobacillus fermentum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-NAME: Significance and symbolism [wisdomlib.org]

- 7. L-NAME causes antinociception by stimulation of the arginine-NO-cGMP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3388113A - Protection of the guanidino group of arginine during peptide synthesis by the p-nitrocarbobenzoxy group - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding L-NAME-Induced Endothelial Dysfunction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N(G)-nitro-L-arginine methyl ester (L-NAME)-induced endothelial dysfunction, a widely utilized experimental model to investigate the pathogenesis of cardiovascular diseases. This document details the core mechanisms, key signaling pathways, and standardized experimental protocols relevant to the use of L-NAME in research and drug development.

Introduction to Endothelial Dysfunction and the Role of Nitric Oxide

The vascular endothelium is a critical regulator of vascular homeostasis, primarily through the production of nitric oxide (NO). NO, a potent vasodilator, is synthesized from L-arginine by the enzyme endothelial nitric oxide synthase (eNOS). It plays a crucial role in maintaining vascular tone, inhibiting platelet aggregation, preventing leukocyte adhesion, and limiting smooth muscle cell proliferation.

Endothelial dysfunction is a pathological state characterized by the reduced bioavailability of NO. This impairment is an early event in the development of various cardiovascular diseases, including hypertension, atherosclerosis, and diabetes. The inhibition of eNOS by L-NAME provides a robust and reproducible model to study the consequences of reduced NO synthesis and the resulting endothelial dysfunction.[1][2][3]

Mechanism of L-NAME Action

L-NAME is a structural analog of L-arginine and acts as a non-selective competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). By competing with L-arginine for the active site of eNOS, L-NAME directly blocks the synthesis of NO in the endothelium.[1] This inhibition leads to a cascade of events that mimic the pathophysiology of naturally occurring endothelial dysfunction.

Key Pathophysiological Consequences of L-NAME Administration

The administration of L-NAME, both in vivo and in vitro, elicits a range of physiological and cellular responses characteristic of endothelial dysfunction.

Impaired Vasodilation

One of the most immediate and pronounced effects of L-NAME is the impairment of endothelium-dependent vasodilation. The reduced NO production prevents the relaxation of vascular smooth muscle cells, leading to increased vascular tone and elevated blood pressure. This is a hallmark of L-NAME-induced hypertension.[2][4]

Increased Oxidative Stress

L-NAME-induced NO deficiency is intricately linked to increased oxidative stress. The imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms plays a central role in the pathogenesis of endothelial dysfunction.

Pro-inflammatory and Pro-thrombotic State

The reduction in NO bioavailability fosters a pro-inflammatory and pro-thrombotic environment within the vasculature. This is characterized by the upregulation of adhesion molecules on the endothelial surface, increased platelet aggregation, and enhanced leukocyte adhesion.

Quantitative Data on L-NAME-Induced Endothelial Dysfunction

The following tables summarize quantitative data from various studies investigating the effects of L-NAME on key markers of endothelial function.

Table 1: Effect of L-NAME on Nitric Oxide Production

| L-NAME Concentration | Duration of Treatment | Cell/Tissue Type | Reduction in Nitrite/Nitrate Levels | Reference |

| 10 µM | 72 hours | Thymus-derived endothelial cells (tEnd.1) | ~24% | [5] |

| 100 µM | 72 hours | Thymus-derived endothelial cells (tEnd.1) | ~70% | [5] |

| 1 mM | 72 hours | Thymus-derived endothelial cells (tEnd.1) | ~95% | [5] |

| 40 mg/kg/day | 4 weeks | Rat Arterial Blood | ~31% | [1] |

| 40 mg/kg/day | 7 weeks | Rat Arterial Blood | ~40% | [1] |

Table 2: Effect of L-NAME on Endothelium-Dependent Vasorelaxation (Acetylcholine-Induced)

| L-NAME Concentration | Tissue Type | Change in EC50 | Maximal Relaxation (% of control) | Reference |

| 100 µM | Rat Mesenteric Artery | 5-6 fold increase | ~60-65% | [6] |

| 0.5 mM | Guinea Pig Coronary Artery | Rightward shift in dose-response curve | Decreased | [7] |

Table 3: Effect of L-NAME on Oxidative Stress Markers

| L-NAME Treatment | Duration | Tissue/Sample | Change in SOD Activity | Change in Catalase Activity | Change in MDA Levels | Reference |

| 40 mg/kg/day | 4 weeks | Rat Heart | Not specified | Not specified | Increased | [4] |

Note: The quantitative data presented are derived from individual studies and may vary depending on the specific experimental conditions.

Signaling Pathways in L-NAME-Induced Endothelial Dysfunction

Several key signaling pathways are implicated in the pathophysiology of L-NAME-induced endothelial dysfunction.

eNOS Uncoupling

Under normal conditions, eNOS produces NO. However, in the absence of its substrate L-arginine or its cofactor tetrahydrobiopterin (BH4), eNOS can become "uncoupled" and produce superoxide anions (O2•−) instead of NO. While L-NAME directly inhibits NO production, the resulting oxidative stress can further promote eNOS uncoupling, creating a vicious cycle of reduced NO bioavailability and increased ROS production.[8][9][10][11]

Caption: eNOS coupling and uncoupling pathway.

RhoA/Rho Kinase (ROCK) Pathway

The RhoA/ROCK pathway is a critical regulator of vascular smooth muscle contraction. Reduced NO levels resulting from L-NAME treatment can lead to the activation of the RhoA/ROCK pathway, promoting vasoconstriction and contributing to hypertension.

Caption: L-NAME and the RhoA/ROCK signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. The oxidative stress and inflammatory environment induced by L-NAME can activate the NF-κB pathway, leading to the upregulation of adhesion molecules and cytokines, further exacerbating endothelial dysfunction.[12][13][14][15][16]

Caption: L-NAME-induced NF-κB activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize L-NAME-induced endothelial dysfunction.

In Vitro Model of L-NAME-Induced Endothelial Dysfunction

This protocol describes the induction of endothelial dysfunction in cultured endothelial cells.[5][17][18][19]

Caption: In vitro workflow for L-NAME studies.

Materials:

-

Endothelial cells (e.g., HUVECs, tEnd.1)

-

Cell culture medium and supplements

-

L-NAME solution

-

96-well plates or other culture vessels

Procedure:

-

Seed endothelial cells in the desired culture vessel and grow to confluence.

-

Prepare a stock solution of L-NAME in sterile water or culture medium.

-

Treat the confluent cell monolayer with the desired concentration of L-NAME (e.g., 1 to 1000 µM).[5]

-

Incubate the cells for the desired duration (e.g., 12 to 120 hours).[5] Some protocols may involve retreatment every 24 hours.[5]

-

After the treatment period, collect the cell culture supernatant for nitric oxide measurement and lyse the cells for analysis of oxidative stress markers, gene expression, or protein expression.

In Vivo Model of L-NAME-Induced Hypertension

This protocol outlines the induction of hypertension in animal models using L-NAME.[1][2][4][20]

Caption: In vivo workflow for L-NAME studies.

Materials:

-

Rodents (e.g., Wistar rats, C57BL/6 mice)

-

L-NAME

-

Drinking water bottles

-

Blood pressure measurement system (e.g., tail-cuff plethysmography)

Procedure:

-

Acclimate the animals to the housing conditions for at least one week.

-

Prepare the L-NAME solution by dissolving it in the drinking water at the desired concentration (e.g., to achieve a dose of 40 mg/kg/day).[1]

-

Provide the L-NAME-containing water to the experimental group ad libitum for the duration of the study (e.g., 4-8 weeks).[1][21]

-

Monitor blood pressure regularly (e.g., weekly) using a non-invasive method.

-

At the end of the treatment period, euthanize the animals and harvest tissues of interest (e.g., aorta, heart, kidneys) for further analysis.

Measurement of Nitric Oxide (Griess Assay)

The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown products, nitrite and nitrate.

Procedure:

-

Collect cell culture supernatant or deproteinized plasma samples.

-

If measuring total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.

-

Incubate at room temperature to allow for the formation of a colored azo compound.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Assessment of Vascular Reactivity (Wire Myography)

Wire myography is an ex vivo technique used to assess the contractile and relaxant properties of isolated blood vessels.

Procedure:

-

Isolate a segment of an artery (e.g., thoracic aorta, mesenteric artery) and mount it on a wire myograph.

-

Equilibrate the vessel in a physiological salt solution (PSS) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Normalize the vessel to its optimal resting tension.

-

Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine).

-

Generate a cumulative concentration-response curve to a vasodilator (e.g., acetylcholine) to assess endothelium-dependent relaxation.

-

Generate a concentration-response curve to a direct NO donor (e.g., sodium nitroprusside) to assess endothelium-independent relaxation.

Measurement of Oxidative Stress

The TBARS assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA).

Procedure:

-

Homogenize tissue samples or use plasma.

-

Add thiobarbituric acid (TBA) solution to the sample.

-

Incubate at high temperature (e.g., 95°C) to facilitate the reaction between MDA and TBA.

-

Measure the absorbance or fluorescence of the resulting pink-colored product.

-

Calculate the MDA concentration based on a standard curve.

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Procedure:

-

Prepare tissue or cell lysates.

-

Use a commercial kit that typically involves a reaction where superoxide anions are generated and react with a detector molecule to produce a colored product.

-

The SOD in the sample will compete for the superoxide anions, thereby inhibiting the color development.

-

Measure the absorbance and calculate the percent inhibition, which is proportional to the SOD activity.[22][23]

This assay measures the activity of catalase, an enzyme that decomposes hydrogen peroxide.

Procedure:

-

Prepare tissue or cell lysates.

-

The assay is based on the decomposition of a known amount of hydrogen peroxide by the catalase in the sample.

-

The remaining hydrogen peroxide is then measured, often through a reaction that produces a colored or fluorescent product.

-

The catalase activity is inversely proportional to the amount of remaining hydrogen peroxide.[22][24]

Western Blot Analysis for RhoA Activation

This protocol is for determining the activation state of the small GTPase RhoA.[25][26][27][28]

Procedure:

-

Lyse cells or tissues in a buffer that preserves the GTP-bound state of RhoA.

-

Incubate the lysates with Rhotekin-RBD agarose beads, which specifically bind to the active (GTP-bound) form of RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody against RhoA, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.

-

Visualize and quantify the bands to determine the amount of active RhoA.

Immunofluorescence Staining for eNOS

This protocol is for visualizing the expression and localization of eNOS in endothelial cells.[29][30][31][32]

Procedure:

-

Grow endothelial cells on coverslips.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

-

Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate with a primary antibody specific for eNOS.

-

Wash to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to a fluorophore that binds to the primary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent.

-

Visualize the fluorescence using a fluorescence microscope.

Conclusion

The L-NAME-induced model of endothelial dysfunction is an invaluable tool for researchers and drug development professionals. It provides a robust and reproducible platform to investigate the molecular mechanisms underlying endothelial dysfunction and to screen for potential therapeutic interventions. A thorough understanding of the experimental protocols and the underlying signaling pathways is crucial for the successful application of this model in advancing our knowledge of cardiovascular diseases.

References

- 1. Some Aspects of Role of Nitric Oxide in the Mechanisms of Hypertension (Experimental Study) | Kakabadze | Cardiology Research [cardiologyres.org]

- 2. researchgate.net [researchgate.net]

- 3. Regression of L-NAME-induced hypertension: the role of nitric oxide and endothelium-derived constricting factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. besps.journals.ekb.eg [besps.journals.ekb.eg]

- 5. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The relative importance of nitric oxide and nitric oxide-independent mechanisms in acetylcholine-evoked dilatation of the rat mesenteric bed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelium-mediated negative dromotropic effects of intravascular acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uncoupling Endothelial Nitric Oxide Synthase Is Ameliorated by Green Tea in Experimental Diabetes by Re-establishing Tetrahydrobiopterin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 17. Frontiers | Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model [frontiersin.org]

- 18. A new in vitro model to study endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Linking In Vitro Models of Endothelial Dysfunction with Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. L-NAME induced Hypertension Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 21. Chronic low-dose L-NAME treatment increases nitric oxide production and vasorelaxation in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparison of the effects between catalase and superoxide dismutase on regulating macrophage inflammatory response and protecting osteogenic function of periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 27. cellbiolabs.com [cellbiolabs.com]

- 28. pubcompare.ai [pubcompare.ai]

- 29. youtube.com [youtube.com]

- 30. med.emory.edu [med.emory.edu]

- 31. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 32. documents.thermofisher.com [documents.thermofisher.com]

The In Vivo Journey of L-NAME: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of Nω-Nitro-L-arginine methyl ester (L-NAME), a widely utilized inhibitor of nitric oxide synthase (NOS). This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this compound. We will delve into its metabolic fate, quantitative pharmacokinetic parameters, and the detailed experimental methodologies required for its study. Furthermore, this guide presents mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of L-NAME's biological activity.

Executive Summary

L-NAME is a synthetic analog of L-arginine that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS), thereby reducing the production of nitric oxide (NO). It is extensively used in preclinical research to induce models of hypertension and endothelial dysfunction. Crucially, L-NAME is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, Nω-Nitro-L-arginine (L-NNA), which is a more potent NOS inhibitor. Understanding the pharmacokinetic profiles of both L-NAME and L-NNA is paramount for the accurate design and interpretation of in vivo studies. This guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of L-NAME and provides detailed protocols for its investigation.

Pharmacokinetics of L-NAME and its Active Metabolite, L-NNA

The in vivo disposition of L-NAME is characterized by its rapid conversion to L-NNA. The pharmacokinetic parameters of both compounds are essential for determining appropriate dosing regimens and for correlating plasma concentrations with pharmacological effects.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for L-NAME and its active metabolite, L-NNA, in rats following different routes of administration. It is important to note that comprehensive pharmacokinetic data for L-NAME across multiple species is limited in the publicly available literature.

Table 1: Pharmacokinetic Parameters of L-NAME in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Half-life (t½) | Intravenous | - | 19.2 minutes | [1] |

| Volume of Distribution (Vd) | Intravenous | - | 0.45 L/kg | [1] |

Table 2: Pharmacokinetic Parameters of L-NNA (active metabolite) in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Half-life (t½) | Intravenous | - | 22.9 hours | [1] |

| Volume of Distribution (Vd) | Intravenous | - | 1.96 L/kg | [1] |

| Oral Bioavailability (F) | Oral | - | - | Data not available |

| Cmax | Oral | - | - | Data not available |

| Tmax | Oral | - | - | Data not available |

| AUC | Oral | - | - | Data not available |

Experimental Protocols

Accurate and reproducible pharmacokinetic studies are fundamental to understanding the in vivo behavior of L-NAME. This section provides detailed methodologies for key experiments.

Animal Model and Husbandry

-

Species: Sprague-Dawley or Wistar rats are commonly used.

-

Age/Weight: Typically, adult males weighing 250-300g are used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.

-

Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

L-NAME Administration Protocol (Oral Gavage)

This protocol is designed for the oral administration of L-NAME for pharmacokinetic studies.

Materials:

-

L-NAME hydrochloride

-

Vehicle (e.g., sterile water for injection or 0.9% saline)

-

Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

-

Syringes

-

Animal balance

Procedure:

-

Dose Preparation: Dissolve L-NAME in the chosen vehicle to the desired concentration. Ensure complete dissolution.

-

Animal Weighing: Weigh each animal accurately to calculate the precise volume of the dose to be administered.

-

Restraint: Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck with the thumb and forefinger, ensuring the forelimbs are controlled.

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

-

Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The animal should swallow as the tube is gently advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

-

-

Dose Administration: Once the needle is in the stomach, administer the L-NAME solution slowly and steadily.

-

Needle Withdrawal: Withdraw the gavage needle gently.

-

Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation.

Blood Sampling Protocol for Pharmacokinetic Analysis

Materials:

-

Anesthetic (e.g., isoflurane)

-

Collection tubes containing anticoagulant (e.g., EDTA or heparin)

-

Syringes and needles (appropriate gauge for the sampling site)

-

Centrifuge

Procedure:

-

Anesthesia: Lightly anesthetize the animal at each time point to minimize distress.

-

Blood Collection: Collect blood samples (typically 0.2-0.3 mL) from a suitable site, such as the tail vein or saphenous vein, at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Sample Processing:

-

Immediately place the blood samples into the anticoagulant-containing tubes and mix gently.

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.

-

-

Storage: Store the plasma samples at -80°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for L-NNA Quantification

This protocol outlines a general method for the quantification of L-NNA in rat plasma. Method validation is crucial for ensuring accuracy and precision.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., ice-cold acetonitrile or perchloric acid).

-